4-(2-Formylphenoxy)benzenesulfonamide
Overview
Description
“4-(2-Formylphenoxy)benzenesulfonamide” is an organic compound with the molecular formula C13H11NO4S . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “4-(2-Formylphenoxy)benzenesulfonamide” is represented by the InChI string: InChI=1/C13H11NO4S/c14-19(16,17)12-7-5-11(6-8-12)18-13-4-2-1-3-10(13)9-15/h1-9H, (H2,14,16,17) .Physical And Chemical Properties Analysis
“4-(2-Formylphenoxy)benzenesulfonamide” has a molar mass of 277.3 g/mol and a density of 1.382 g/cm³ . It has a boiling point of 459°C at 760 mmHg and a flash point of 231.4°C . The vapor pressure is 1.31E-08mmHg at 25°C .Scientific Research Applications
Synthesis and Bioactivity in Medicinal Chemistry
4-(2-Formylphenoxy)benzenesulfonamide and its derivatives have been extensively researched for their potential in medicinal chemistry. For instance, a study synthesized new derivatives and evaluated them for cytotoxicity and as carbonic anhydrase inhibitors, highlighting their potential in anti-tumor activity studies (Gul et al., 2016). Another research focused on synthesizing derivatives with high singlet oxygen quantum yield, finding applications in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition Studies
These compounds have been studied for their inhibitory effects on enzymes like carbonic anhydrases. One study synthesized derivatives and found them to be potent inhibitors of human cytosolic carbonic anhydrase isoforms (Gul et al., 2016). This underlines their potential in developing drugs for diseases where these enzymes play a crucial role.
Crystal Structure Analysis
Research into the crystal structures of such compounds provides insights into their chemical behavior and potential applications. A study detailing the crystal structures of various derivatives contributed to a better understanding of their molecular interactions and properties (Chumakov et al., 2006).
Application in Solid-Phase Synthesis
The use of benzenesulfonamides in solid-phase synthesis has been explored, with a review summarizing strategies for their application in creating diverse privileged scaffolds (Fülöpová & Soural, 2015). This emphasizes their versatility in synthetic chemistry.
Development as Nonsteroidal Modulators
These compounds have been developed as nonsteroidal modulators for various receptors, indicating their potential in treating diseases like breast cancer and psychiatric disorders (Yamada et al., 2016).
properties
IUPAC Name |
4-(2-formylphenoxy)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c14-19(16,17)12-7-5-11(6-8-12)18-13-4-2-1-3-10(13)9-15/h1-9H,(H2,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTCFGSAQWFPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654812 | |
Record name | 4-(2-Formylphenoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Formylphenoxy)benzenesulfonamide | |
CAS RN |
902837-00-7 | |
Record name | 4-(2-Formylphenoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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